![molecular formula C19H20N4O2S B5539304 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" often involves multi-step chemical reactions. Starting materials such as diacetyl, aromatic aldehydes, piperazine derivatives, and ammonium acetate are commonly used in the presence of catalysts to achieve the desired cyclocondensation and subsequent formation of the complex structure. The process may involve reactions under specific conditions like reflux temperature to facilitate the formation of the desired product (Rajkumar et al., 2014).

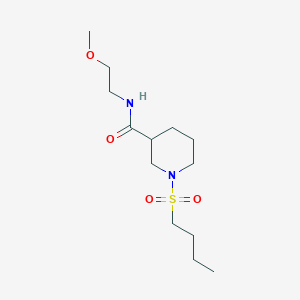

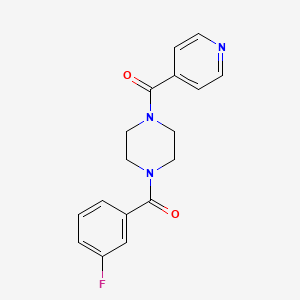

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring as a core structure, linked to a thiazolyl group and an isoxazolyl group through a methyl bridge and a carbonyl linkage, respectively. This arrangement is critical for the compound's potential interactions with biological targets. The presence of aromatic rings (phenyl and thiazol) contributes to the compound's ability to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which are essential for binding with biological molecules.

Chemical Reactions and Properties

Compounds like "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine" can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the functional groups present. The presence of the piperazine ring, known for its nucleophilicity, allows for substitution reactions that can modify the compound's biological activity. The thiazole and isoxazole rings can undergo electrophilic substitution due to the electron-rich nature of these heterocycles.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and functional groups. Compounds with piperazine, thiazole, and isoxazole rings tend to have moderate to high melting points due to the rigid structure and potential for intermolecular hydrogen bonding. Solubility can vary widely based on the substituents attached to the core rings, with more polar substituents increasing solubility in aqueous media.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity/basicity, are dictated by the compound's functional groups. Piperazine derivatives are known for their basicity, attributed to the nitrogen atoms in the piperazine ring, which can be protonated under acidic conditions. The thiazole and isoxazole rings add to the compound's reactivity, especially towards electrophilic agents, due to the electron-rich nature of the nitrogen and sulfur/oxygen atoms in these rings.

- Synthesis and characterization: (Rajkumar et al., 2014)

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Activities

Research indicates that piperazine derivatives can exhibit significant antimicrobial and antiviral properties. For instance, compounds synthesized from piperazine doped with febuxostat demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in developing new antiviral and antibacterial agents (Reddy et al., 2013).

Anticancer Evaluation

Piperazine derivatives with a 1,3-thiazole cycle have been evaluated for anticancer activity across various cancer cell lines, including lung, kidney, and breast cancer cells. The presence of a piperazine substituent has been associated with enhanced anticancer efficacy, suggesting the potential of such compounds in cancer therapy (Turov, 2020).

Antidiabetic Potentials

Some piperazine derivatives have been identified as potent antidiabetic agents, indicating their ability to significantly improve glucose tolerance in rat models of diabetes. This suggests their utility in developing new therapies for type II diabetes (Le Bihan et al., 1999).

Antifungal Compounds

The synthesis of novel compounds with antifungal properties highlights the potential of piperazine derivatives in addressing fungal infections. These compounds have shown to possess pharmacologically relevant properties, including solubility in biologically relevant solvents, which is crucial for their effectiveness and delivery as antifungal agents (Volkova et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-14-20-16(13-26-14)12-22-7-9-23(10-8-22)19(24)17-11-18(25-21-17)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQRRRHCKRYPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)